molecular formula C19H12O2 B14117201 4-(Naphthalen-2-yl)-2H-chromen-2-one

4-(Naphthalen-2-yl)-2H-chromen-2-one

Cat. No.: B14117201
M. Wt: 272.3 g/mol
InChI Key: UWYSBAGNWZMSHK-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)-2H-chromen-2-one is a chemical compound that belongs to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that consist of a benzene ring fused to a pyrone ring. This compound is characterized by the presence of a naphthalene moiety attached to the chromenone structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)-2H-chromen-2-one typically involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the desired chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(Naphthalen-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: The compound is used in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure without the naphthalene moiety.

    Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

4-(Naphthalen-2-yl)-2H-chromen-2-one is unique due to the combination of the naphthalene and chromenone moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

4-naphthalen-2-ylchromen-2-one

InChI

InChI=1S/C19H12O2/c20-19-12-17(16-7-3-4-8-18(16)21-19)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H

InChI Key

UWYSBAGNWZMSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

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